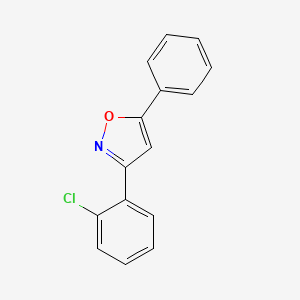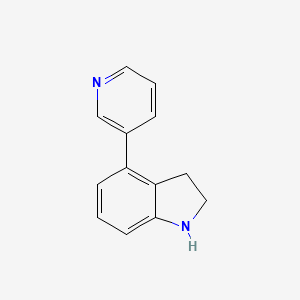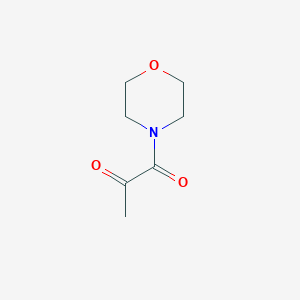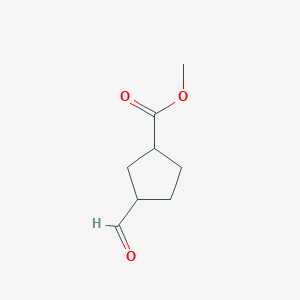
3-(2-Chlorophenyl)-5-phenyl-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlorophenyl)-5-phenyl-1,2-oxazole is a heterocyclic compound featuring an isoxazole ring substituted with a 2-chlorophenyl group at the 3-position and a phenyl group at the 5-position. Isoxazoles are known for their diverse biological activities and are used in various fields, including pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isoxazole derivatives can be synthesized through various methods. One common approach involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . For the specific synthesis of 3-(2-chlorophenyl)-5-phenyl-isoxazole, a typical procedure might involve the reaction of 2-chlorobenzonitrile with phenylacetylene in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs scalable and efficient synthetic routes. For example, the use of bis(trichloromethyl) carbonate as a reagent in the synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride has been reported to offer high yields and improved safety compared to traditional methods .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chlorophenyl)-5-phenyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: Isoxazoles can be oxidized to form isoxazole N-oxides.
Reduction: Reduction of isoxazoles can lead to the formation of isoxazolines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isoxazole can yield isoxazole N-oxides, while reduction can produce isoxazolines .
Wissenschaftliche Forschungsanwendungen
3-(2-Chlorophenyl)-5-phenyl-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of isoxazole, 3-(2-chlorophenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. For instance, isoxazole derivatives have been shown to destabilize microtubules, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to isoxazole, 3-(2-chlorophenyl)-5-phenyl- include:
Oxazole: An analog with the nitrogen atom in position 3 instead of 2.
Pyrrole: An analog without the oxygen atom.
Uniqueness
3-(2-Chlorophenyl)-5-phenyl-1,2-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 2-chlorophenyl and phenyl groups enhances its potential for various applications, particularly in medicinal chemistry .
Eigenschaften
Molekularformel |
C15H10ClNO |
|---|---|
Molekulargewicht |
255.7 g/mol |
IUPAC-Name |
3-(2-chlorophenyl)-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C15H10ClNO/c16-13-9-5-4-8-12(13)14-10-15(18-17-14)11-6-2-1-3-7-11/h1-10H |
InChI-Schlüssel |
IZMSRMNBLNNTJV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





acetic acid](/img/structure/B1642091.png)
![5,7-Dimethoxyimidazo[1,2-C]pyrimidine](/img/structure/B1642092.png)





![2,3,6,7-Tetrahydro-5H-thiazolo[3,2-a]pyrimidine](/img/structure/B1642108.png)



